
Fmoc-6-fluoro-DL-tryptophan
Übersicht
Beschreibung
Fmoc-6-fluoro-DL-tryptophan is a fluorinated tryptophan derivative . It has a molecular weight of 444.47 and a molecular formula of C26H21FN2O4 . It is used for research purposes .
Synthesis Analysis
The synthesis of fluorinated compounds, including this compound, has attracted attention from biologists and chemists . Enzymatic synthesis methods are essential for the synthesis of fluorinated compounds . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C26H21FN2O4 . The compound has a molecular weight of 444.47 .Chemical Reactions Analysis
This compound is soluble in DMF (1 mmol/ml) . It is stored at room temperature . Its density is predicted to be approximately 1.39 g/cm3 , and its refractive index is predicted to be n20D 1.68 .Physical and Chemical Properties Analysis
This compound is a solid substance . It is soluble in DMF (1 mmol/ml) . It is stored at room temperature . Its density is predicted to be approximately 1.39 g/cm3 , and its refractive index is predicted to be n20D 1.68 .Wissenschaftliche Forschungsanwendungen
Tryptophan Metabolism and Health Implications : Tryptophan undergoes metabolism through various pathways, producing compounds with significant biological activities. The kynurenine pathway, for instance, generates metabolites involved in immune regulation and neurobehavioral processes. Alterations in tryptophan metabolism have been linked to neuropsychiatric disorders and immune system dysfunction, suggesting a broad impact on health and disease (Muneer, 2020)[https://consensus.app/papers/kynurenine-pathway-tryptophan-metabolism-muneer/2ade860c8ca45987a30034173950efc9/?utm_source=chatgpt].
Microbiota-Derived Tryptophan Metabolites : The gut microbiota can metabolize tryptophan into various bioactive compounds, such as indole derivatives, which influence gut health, immune function, and the central nervous system. These metabolites can modulate inflammatory processes and have been implicated in the pathophysiology of diseases like inflammatory bowel disease (IBD) and colorectal cancer (Ala, 2021)[https://consensus.app/papers/tryptophan-metabolites-inflammatory-bowel-disease-ala/e425cf6d3bb054aea6ef3c2ddcc89208/?utm_source=chatgpt].
Serotonergic System and Brain Function : Tryptophan is a precursor for serotonin, a neurotransmitter crucial for mood regulation, cognition, and gastrointestinal function. Research on tryptophan's role in the serotonergic system highlights its importance in understanding psychiatric and neurodevelopmental disorders, as well as its potential therapeutic applications (Diksic & Young, 2001)[https://consensus.app/papers/study-brain-serotonergic-system-labeled-diksic/6e7d273ff7295afb85a31ad12c794421/?utm_source=chatgpt].
Immunomodulatory Effects : Tryptophan metabolites, through pathways like the kynurenine pathway, play a role in modulating the immune system. These effects include influencing T cell function, cytokine production, and the balance between pro-inflammatory and anti-inflammatory responses, with implications for autoimmune diseases, cancer, and infection response (Bai et al., 2016)[https://consensus.app/papers/review-role-tryptophan-livestock-poultry-bai/e33bba646e9a5afb9328e4a6191f5e34/?utm_source=chatgpt].
Agricultural and Veterinary Applications : In livestock and poultry, dietary supplementation with tryptophan and its metabolites has been shown to improve growth performance, stress resilience, and immune function, indicating the potential for targeted nutritional interventions to enhance animal health and productivity (Mustafa et al., 2018)[https://consensus.app/papers/perspectives-using-ltryptophan-improving-productivity-mustafa/6766d4a0a2785e7486ac4cc0bea1da0b/?utm_source=chatgpt].
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Fmoc-6-fluoro-DL-tryptophan is a valuable resource for research in the post-genomic world . Its many beneficial attributes, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQAUDMHOJUTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219392-55-8 | |
| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-1-[(4-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3091742.png)


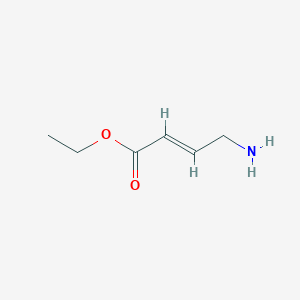
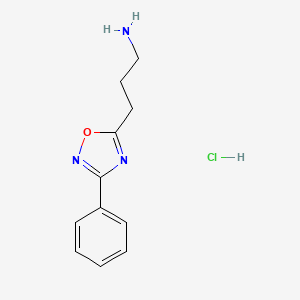
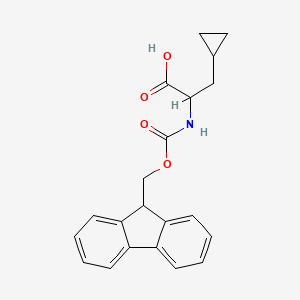

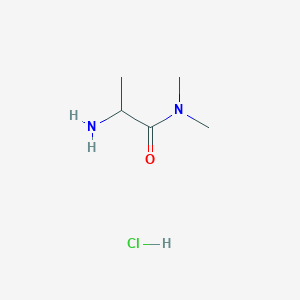


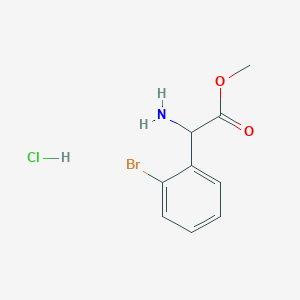
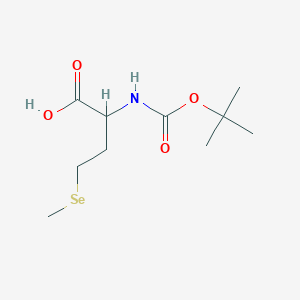
![2-(1-Phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B3091846.png)
